molecular formula C9H7N5OS3 B14914845 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14914845
M. Wt: 297.4 g/mol
InChI Key: MEZOOMWDTHJKLH-UHFFFAOYSA-N
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Description

The compound 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine (CAS: 348146-30-5) is a heterocyclic molecule featuring a thiophene ring fused to a 1,2,4-oxadiazole core, connected via a methylthio (-SCH2-) bridge to a 1,3,4-thiadiazol-2-amine moiety . This hybrid structure combines the electron-rich thiophene and the nitrogen-rich oxadiazole and thiadiazole rings, which are known to confer diverse biological activities, including antimicrobial, anticancer, and nematocidal properties .

Properties

Molecular Formula

C9H7N5OS3

Molecular Weight

297.4 g/mol

IUPAC Name

5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7N5OS3/c10-8-12-13-9(18-8)17-4-6-11-7(14-15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,12)

InChI Key

MEZOOMWDTHJKLH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CSC3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Formation

Thiophene-2-carboxylic acid hydrazide serves as the precursor. It is synthesized by treating thiophene-2-carboxylic acid methyl ester with hydrazine hydrate in ethanol under reflux (80°C, 6 hours).

Reaction conditions :

  • Hydrazine hydrate : 3 equivalents
  • Solvent : Ethanol (95%)
  • Yield : 85–92%

Oxadiazole Cyclization

The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in the presence of a base to form 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine.

Mechanism :

  • Nucleophilic attack by the hydrazide nitrogen on BrCN.
  • Intramolecular cyclization with elimination of ammonia.

Optimization :

  • Base : Triethylamine (2 equivalents)
  • Temperature : 0–5°C (prevents side reactions)
  • Yield : 78%

Functionalization of the Oxadiazole Core

The 5-position of the oxadiazole is functionalized with a methylthio group to enable subsequent coupling.

Bromomethylation

The amine group at the 5-position is replaced with a bromomethyl group using bromoacetyl bromide.

Procedure :

  • Dissolve 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine in dry dichloromethane.
  • Add bromoacetyl bromide (1.2 equivalents) dropwise at 0°C.
  • Stir for 4 hours at room temperature.

Yield : 65%

Thiolation

The bromomethyl intermediate is converted to the methylthio derivative using sodium hydrosulfide (NaSH).

Reaction :

  • NaSH : 1.5 equivalents
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60°C, 2 hours
  • Yield : 82%

Synthesis of 1,3,4-Thiadiazol-2-amine

The thiadiazole ring is prepared via cyclization of thiosemicarbazide derivatives.

Thiosemicarbazide Formation

Thiosemicarbazide is reacted with acetic anhydride to form 2-acetylthiosemicarbazide.

Conditions :

  • Acetic anhydride : 2 equivalents
  • Solvent : Ethanol
  • Yield : 90%

Thiadiazole Cyclization

The acetylated thiosemicarbazide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃).

Procedure :

  • Reflux 2-acetylthiosemicarbazide in POCl₃ (3 equivalents) for 3 hours.
  • Quench with ice-water and neutralize with NaHCO₃.

Yield : 74%

Coupling of Oxadiazole and Thiadiazole Moieties

The methylthio-oxadiazole and thiadiazol-2-amine are linked via a nucleophilic substitution reaction.

Thioether Bond Formation

The methylthio group on the oxadiazole reacts with the amine-containing thiadiazole under basic conditions.

Optimized Protocol :

  • Dissolve 5-(methylthio)-3-(thiophen-2-yl)-1,2,4-oxadiazole (1 equivalent) and 1,3,4-thiadiazol-2-amine (1.2 equivalents) in DMF.
  • Add potassium carbonate (2 equivalents).
  • Heat at 80°C for 6 hours.

Yield : 68%

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Reference
Oxadiazole cyclization BrCN, triethylamine, 0–5°C 78%
Bromomethylation Bromoacetyl bromide, CH₂Cl₂ 65%
Thioether coupling K₂CO₃, DMF, 80°C 68%

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 7.45–7.55 ppm confirm the thiophene protons.
  • IR : Peaks at 1620 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-S) validate the oxadiazole and thioether groups.

Crystallographic Data

Single-crystal X-ray diffraction reveals a dihedral angle of 72.99° between the thiophene and oxadiazole rings, confirming steric interactions.

Challenges and Optimization Strategies

Low Yields in Cyclization Steps

  • Cause : Competing side reactions during oxadiazole formation.
  • Solution : Use low temperatures (0–5°C) and slow reagent addition.

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.
  • Fix : Employ gradient elution with hexane/ethyl acetate (8:2 to 6:4).

Applications and Derivative Synthesis

The compound serves as a precursor for antimicrobial and enzyme-inhibiting derivatives. For example:

  • β-Glucuronidase inhibitors : Analogues show IC₅₀ values as low as 0.96 µM.
  • Antimicrobial agents : Structural modifications enhance activity against Staphylococcus aureus (MIC: 4 µg/mL).

Chemical Reactions Analysis

Types of Reactions

5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

In chemistry, 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic properties, including anti-inflammatory and antiviral activities. The presence of multiple heterocyclic rings contributes to its pharmacological potential .

Industry

Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The structural uniqueness of the target compound lies in its dual heterocyclic system (oxadiazole and thiadiazole) and the thiophene substituent. Below is a comparative analysis with structurally related compounds:

Key Observations:

Substituent Influence :

  • The fluorophenyl group in ’s derivatives enhances anticancer activity, likely due to increased lipophilicity and electron-withdrawing effects .
  • The indole substituents in ’s compounds improve antifungal activity, possibly via π-π stacking with fungal enzyme targets .
  • The target compound’s thiophene-oxadiazole-thiadiazole triad may offer synergistic electronic effects, though biological data are lacking in the evidence.

Hybrid Systems :

  • Compounds combining oxadiazole and thiadiazole (e.g., ) show nematocidal activity, suggesting that nitrogen-rich systems disrupt parasitic nervous systems .

Key Observations:
  • Thiosemicarbazide is a common precursor for 1,3,4-thiadiazoles, but the target compound’s synthesis likely requires additional steps for oxadiazole formation .
  • High yields (>80%) are achievable for structurally simpler thiadiazoles (), but hybrid systems (e.g., oxadiazole-thiadiazole) may require optimized conditions .

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Pharmacological Data
Compound Molecular Weight LogP (Predicted) Solubility Notable Activity
Target Compound 297.38 g/mol ~2.5 (estimated) Low (lipophilic) Unknown (structural analog: nematocidal)
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 223.28 g/mol 1.62 Moderate Not specified
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine 263.38 g/mol 3.1 Low Not specified
Key Observations:
  • The target compound’s higher molecular weight and lipophilicity (estimated LogP ~2.5) may limit aqueous solubility but enhance membrane permeability .
  • Substituents like methoxy () or tert-butyl () alter LogP and bioavailability, suggesting that the thiophene-oxadiazole group could balance solubility and activity.

Biological Activity

The compound 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings related to its biological activity, including case studies and research data.

Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring .
  • An oxadiazole moiety .
  • A thiadiazole ring .

These structural components suggest potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • A study highlighted the antimicrobial activity of various 2-amino-1,3,4-thiadiazole derivatives , showing good inhibition against Salmonella typhi and E. coli with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)Concentration (µg/disk)
18aSalmonella typhi15500
18bE. coli19500

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against several cancer cell lines. Notably:

  • The compound demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon and lung cancer .

Case Study: Cytotoxic Effects on Human Cancer Cell Lines

In a detailed study assessing the cytotoxic properties of 1,3,4-thiadiazole derivatives , the following results were observed:

Cell LineIC50 Value (µg/mL)
HCT116 (Colon Cancer)3.29
H460 (Lung Cancer)10
MCF-7 (Breast Cancer)Notable Inhibition

These findings indicate that modifications to the thiadiazole structure could enhance its anticancer efficacy .

The mechanism underlying the biological activity of this compound may involve:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of cellular membranes in microbial pathogens.

Research suggests that the presence of both thiadiazole and oxadiazole rings contributes to these mechanisms by interacting with specific biological targets, leading to cell death or growth inhibition .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1: Cyclocondensation of thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) to form the 1,3,4-thiadiazole core .
  • Step 2: Functionalization of the thiadiazole via nucleophilic substitution. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide derivative (e.g., 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-methyl chloride) under basic conditions (NaOH or K₂CO₃) to introduce the thioether linkage .
  • Optimization: Ultrasound-assisted synthesis (40–60 kHz, 50°C) significantly reduces reaction time (from 24 hours to 2–4 hours) and improves yields (by 15–20%) compared to conventional heating .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H NMR Spectroscopy: Identify protons on the thiophene (δ 6.8–7.4 ppm), oxadiazole (δ 8.1–8.3 ppm), and thiadiazole (δ 4.2–4.5 ppm for methylthio groups) .
  • IR Spectrophotometry: Confirm NH₂ stretching (3300–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
  • Elemental Analysis: Validate stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and methanol/water mobile phase (70:30 v/v) .

Advanced: What mechanistic insights explain the regioselectivity of cyclization steps during synthesis?

Methodological Answer:
Regioselectivity in heterocycle formation is governed by:

  • Electronic Effects: Electron-withdrawing groups (e.g., oxadiazole) direct cyclization to the most electrophilic carbon. For example, the 1,3,4-oxadiazole ring forms via cyclocondensation of hydrazides with carboxylic acid derivatives under acidic conditions (H₂SO₄) .
  • Steric Factors: Bulky substituents (e.g., thiophene) favor 5-membered ring closure over 6-membered alternatives due to reduced strain .
  • Reagent Choice: Iodine in KI promotes oxidative cyclization of thiosemicarbazides, favoring thiadiazole over triazole formation .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly antimicrobial or anticancer potential?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) <50 μg/mL indicate promising activity .
    • Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 μM warrant further study .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing thiophene with pyridine) to assess how electronic or lipophilic properties affect activity .

Advanced: What computational methods are suitable for predicting interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model binding to enzymes like dihydrofolate reductase (DHFR) or β-lactamases. Focus on hydrogen bonding (e.g., NH₂ group with Asp27 in DHFR) and π-π stacking (thiophene with aromatic residues) .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • DFT Calculations (Gaussian): Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Advanced: How should conflicting data on biological activity across studies be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH, serum content) to minimize variability .
  • Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends. For example, discrepancies in IC₅₀ values may arise from cell line heterogeneity .
  • Mechanistic Validation: Use knockout models (e.g., CRISPR-Cas9) to confirm target engagement. If a DHFR-knockout cell line shows resistance, the compound likely targets DHFR .

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